molecular formula C6H5NO2 B1207337 2-Pyridinecarboxaldehyde, 1-oxide CAS No. 7216-40-2

2-Pyridinecarboxaldehyde, 1-oxide

Cat. No.: B1207337
CAS No.: 7216-40-2
M. Wt: 123.11 g/mol
InChI Key: PTXWAWIYGFDGMU-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 1-oxide is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxaldehyde using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. Catalysts such as indium chloride or palladium complexes are used to facilitate the oxidation of pyridine derivatives under mild conditions. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxaldehyde, 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it back to 2-pyridinecarboxaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: 2-Pyridinecarboxaldehyde.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxaldehyde, 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-pyridinecarboxaldehyde, 1-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its interaction with enzymes can inhibit or enhance their activity, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyridine-2-carboxaldehyde: Similar structure but lacks the N-oxide group.

    Pyridine-3-carboxaldehyde: The aldehyde group is attached to the third carbon of the pyridine ring.

    Pyridine-4-carboxaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.

Uniqueness: 2-Pyridinecarboxaldehyde, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

2-Pyridinecarboxaldehyde, 1-oxide, also known as 2-pyridinecarboxaldehyde N-oxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological applications, supported by case studies and research findings.

  • Molecular Formula : C6_6H6_6N2_2O
  • Molar Mass : 122.12 g/mol
  • Physical State : Colorless liquid with a distinctive odor.

Anticancer Activity

Research has demonstrated that derivatives of 2-pyridinecarboxaldehyde, particularly arenesulfonylhydrazones, exhibit potent anticancer properties. A notable study investigated the mechanism of action of these compounds, revealing that they induce DNA damage in cancer cells, specifically through the formation of single-strand breaks. This process is mediated by the spontaneous generation of reactive species from the compound .

Case Study: Arenesulfonylhydrazones of 2-Pyridinecarboxaldehyde

  • Prototype Compound : 3,4-Dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde N-oxide (3,4-DSP).
  • Findings : The compound was shown to produce significant DNA damage in vitro, suggesting a potential pathway for its use as an anticancer agent. The study noted that higher concentrations led to increased cytotoxicity against various cancer cell lines .

Antibacterial Activity

2-Pyridinecarboxaldehyde and its derivatives also exhibit noteworthy antibacterial properties. Recent studies have evaluated their efficacy against various bacterial strains.

Research Findings

  • In Vitro Antibacterial Activity :
    • Compounds derived from 2-pyridinecarboxaldehyde demonstrated moderate to good antibacterial activity against pathogens such as Xanthomonas oryzae (Xoo), Xanthomonas campestris (Xoc), and Xanthomonas axonopodis (Xac) at concentrations of 100 and 200 μg/mL.
    • Specific derivatives achieved up to 100% inhibition rates against Xoo at these concentrations .
CompoundTarget PathogenInhibition Rate (%) at 200 μg/mL
4gXoo100
4iXoc96
4lXac100

The antibacterial mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The structure-activity relationship (SAR) analyses indicate that substituents on the pyridine ring significantly influence the antibacterial efficacy. For instance, halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, 2-pyridinecarboxaldehyde has been evaluated for its antioxidant capabilities. A study involving extracts from Alternaria alternata containing this compound indicated substantial antioxidant activity, measured via DPPH scavenging assays. The extract demonstrated a scavenging ability comparable to standard antioxidants like α-tocopherol .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cell lines revealed that while some derivatives exhibited significant anticancer activity, they also presented varying degrees of cytotoxicity. For instance, fraction no. 2 from Alternaria alternata, which contained 2-pyridinecarboxaldehyde N-oxide, showed lower cytotoxicity compared to other fractions at similar concentrations .

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXWAWIYGFDGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339413
Record name 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-40-2
Record name 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Analogously to the process described in Example 1 there is obtained from 22.5 g of pyridine-2-carboxaldehyde-1-oxide, 37 ml of ethyl acetoacetate and 14.5 ml of 30% aqueous ammonia in 29 ml of absolute ethanol, 2,6-dimethyl-4-(1-oxido-2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dietyl ester which, after recrystallisation from 250 ml of acetonitrile, melts at 198°-200°.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(1-oxido-2-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dietyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-picoline (prepared as described by Guthikonda, R. N.; Cama, L. D.; Quesada, M.; Woods, M. F.; Salzmann, T. N.; Christensen, B. G. J. Med. Chem. 1987, 30, 871-880) (249 mg, 1.45 mmol) in dioxane (2 mL) was added selenium(IV) oxide (212 mg, 1.91 mmol) and the mixture stirred at reflux overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel (Hexanes/ether, 3:1) to afford the title compound (78 mg, 29%) as a pale yellow solid. 1H NMR (CDCl3): δ7.38 (dd, 1H, J=9, 6 Hz), 8.05 (d, 1H, J=9 Hz), 8.76 (d, 1H, J=3 Hz), 10.25 (s, 1H).
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
29%

Synthesis routes and methods III

Procedure details

To a mixture of 3-cyano-2-chloro-pyridine (422 mg, 3.05 mmol), methylboronic acid (209 mg, 3.49 mmol) and K2CO3 (1.22 g, 8.83 mmol) in degassed dioxane (5 mL) under argon was added Pd(PPh3)4 (222 mg, 0.19 mmol) and the mixture stirred at reflux over the weekend. The reaction was cooled to room temperature, diluted with CH2Cl2 (20 mL) and filtered through Celite, washing the cake with CH2Cl2 and MeOH. The filtrate was concentrated in vacuo and purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1 then 4:1) to afford the desired product (166 mg, 46%) as a white solid. 1H NMR (CDCl3): δ2.78 (s, 3H), 7.25 (dd, 1H, J=9, 6 Hz), 7.90 (dd, 1H, J=6, 3 Hz), 8.69 (d, 1H, J=3 Hz).
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
catalyst
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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